molecular formula C19H19FN2O3 B11023092 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

Cat. No.: B11023092
M. Wt: 342.4 g/mol
InChI Key: OHUAJITWSVKQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-isocyanatobenzoic acid to form the urea derivative.

    Esterification: Finally, the urea derivative undergoes esterification with acetic anhydride to yield 4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl acetate
  • 4-{[4-(4-Methylphenyl)piperazino]carbonyl}phenyl acetate
  • 4-{[4-(4-Bromophenyl)piperazino]carbonyl}phenyl acetate

Uniqueness

4-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C19H19FN2O3/c1-14(23)25-18-8-2-15(3-9-18)19(24)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-13H2,1H3

InChI Key

OHUAJITWSVKQHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.